molecular formula C7H5BrF3N3O B15248203 5-Bromo-2-(trifluoromethyl)isonicotinohydrazide

5-Bromo-2-(trifluoromethyl)isonicotinohydrazide

Cat. No.: B15248203
M. Wt: 284.03 g/mol
InChI Key: JXUQLSOKIHOMHO-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)isonicotinohydrazide is an organic compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the isonicotinohydrazide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinohydrazide typically involves the reaction of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)isonicotinohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)isonicotinohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-tuberculosis activity.

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)isonicotinonitrile
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine

Uniqueness

5-Bromo-2-(trifluoromethyl)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H5BrF3N3O

Molecular Weight

284.03 g/mol

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C7H5BrF3N3O/c8-4-2-13-5(7(9,10)11)1-3(4)6(15)14-12/h1-2H,12H2,(H,14,15)

InChI Key

JXUQLSOKIHOMHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)NN

Origin of Product

United States

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